molecular formula C18H25N3O4S B256614 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

Cat. No. B256614
M. Wt: 379.5 g/mol
InChI Key: IBWKIBXAAMZWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide, also known as DIBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBS belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes.

Mechanism of Action

The mechanism of action of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes such as pH regulation, respiration, and ion transport. By inhibiting these enzymes, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide can modulate various physiological processes and potentially treat diseases that are associated with their dysregulation.
Biochemical and Physiological Effects:
4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, such as reducing intraocular pressure in glaucoma, modulating neuronal excitability in epilepsy, and inhibiting tumor growth in cancer. Additionally, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has several advantages for lab experiments, such as its ability to selectively inhibit carbonic anhydrase enzymes and its low toxicity. However, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and its potential for non-specific binding to proteins.

Future Directions

1. Further studies on the potential therapeutic applications of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide in other diseases such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods for 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to improve its yield and purity.
3. Investigation of the structure-activity relationship of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide to identify more potent and selective inhibitors of carbonic anhydrase enzymes.
4. Development of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide-based drug delivery systems to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexylidene hydrazine with N,N-diethylbenzenesulfonamide. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide.

Scientific Research Applications

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as glaucoma, epilepsy, and cancer. In glaucoma, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase enzymes in the eye. In epilepsy, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been studied for its ability to modulate neuronal excitability by regulating the activity of carbonic anhydrase enzymes in the brain. In cancer, 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide has been shown to inhibit tumor growth by targeting carbonic anhydrase enzymes that are overexpressed in cancer cells.

properties

Product Name

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C18H25N3O4S/c1-5-21(6-2)26(24,25)14-9-7-13(8-10-14)19-20-17-15(22)11-18(3,4)12-16(17)23/h7-10,19H,5-6,11-12H2,1-4H3

InChI Key

IBWKIBXAAMZWKM-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN=C2C(=O)CC(CC2=O)(C)C

Origin of Product

United States

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